molecular formula C11H19N3O2S B11643386 (2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide

(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide

Cat. No.: B11643386
M. Wt: 257.35 g/mol
InChI Key: XDJBIMVYDYECDX-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide: is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a hydrazinecarbothioamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The key steps in the synthesis include the formation of the tetrahydrofuran ring, the introduction of the methyl group, and the formation of the hydrazinecarbothioamide group. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydrazinecarbothioamide group is oxidized to form various products.

    Reduction: Reduction reactions can convert the carbonyl group in the tetrahydrofuran ring to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential to form new chemical bonds.

Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.

Medicine: The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which (2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets. The hydrazinecarbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tetrahydrofuran ring provides structural stability, allowing the compound to fit into specific binding sites on proteins and enzymes.

Comparison with Similar Compounds

    Ethyl acetoacetate: This compound has a similar carbonyl group and is used in organic synthesis.

    Fluorine compounds: These compounds share the ability to form strong bonds and are used in various chemical reactions.

    Propofol related compounds: These compounds have similar structural features and are used in medicinal chemistry.

Uniqueness: What sets (2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide apart is its combination of functional groups and structural elements. The presence of the tetrahydrofuran ring, hydrazinecarbothioamide group, and methyl group provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

[(E)-1-(2-methyl-5-oxo-4-propyloxolan-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C11H19N3O2S/c1-4-5-8-6-11(3,16-9(8)15)7(2)13-14-10(12)17/h8H,4-6H2,1-3H3,(H3,12,14,17)/b13-7+

InChI Key

XDJBIMVYDYECDX-NTUHNPAUSA-N

Isomeric SMILES

CCCC1CC(OC1=O)(C)/C(=N/NC(=S)N)/C

Canonical SMILES

CCCC1CC(OC1=O)(C)C(=NNC(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.